7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
Overview
Description
Synthesis Analysis
The synthesis of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” involves several key steps, including the addition to CC-CO and CC–CN bonds, elimination reactions (dehydration), and the use of specific reagents like N,N-dimethylformamide and methyl vinyl ketone. These processes lead to the formation of intermediates and the final compound through meticulously controlled reactions (Hajos & Parrish, 2003).
Molecular Structure Analysis
Structural analysis of related compounds showcases the importance of X-ray crystallography in determining molecular geometry, intermolecular interactions, and crystal packing. For instance, studies on similar molecules have elucidated complex molecular arrangements and bonding patterns, essential for understanding the structural aspects of “7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione” (Guillon et al., 2019).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including cyclic ethylene acetal formation, showcasing its reactivity towards forming complex mixtures or desired reaction products under specific conditions. These reactions reveal the compound's versatility in organic synthesis and potential applications in creating novel materials or chemical intermediates (Brown, Burge, & Collins, 1983).
Scientific Research Applications
Enantioselective Synthesis Applications : It is useful in the enantioselective synthesis of 7a-phenylthio-1H-indene-1, which is significant in stereochemistry and pharmacology (Kwiatkowski et al., 1989).
Synthesis of Terpenoids : This compound plays a role in synthesizing 7-epi-pinguisone and condensed β-furanones, contributing to organic synthesis and medicinal chemistry (Bernasconi et al., 1981).
Pyrolytic Reaction Reagent : It serves as a reagent in pyrolytic reactions, which are fundamental in understanding chemical structures and reactions (Brown, Burge, & Collins, 1984).
Construction of Pinguisone : Its synthesis is crucial for constructing pinguisone and 4-epi-pinguisone, which are important in the study of natural products and synthesis (Baker et al., 1988).
Study of Angular Trifluoromethyl Groups : The synthesis of its derivatives allows for the study of angular trifluoromethyl groups, contributing to the field of fluorine chemistry (Blazejewski, 1990).
Crystal Structure Analysis : Understanding its crystal structure provides insights into molecular conformations and interactions, which is crucial in crystallography and materials science (Ahamed et al., 2015).
properties
IUPAC Name |
7a-methyl-2,3,6,7-tetrahydroindene-1,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYAZSZTENLTRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00344375 | |
Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
CAS RN |
19576-08-0 | |
Record name | 7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00344375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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